1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one
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Overview
Description
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl group, an imidazole ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one typically involves multiple steps:
Formation of the imidazole ring:
Attachment of the sulfanyl group: This step involves the reaction of the imidazole derivative with a suitable thiol reagent under controlled conditions.
Introduction of the ethoxyphenyl group: This is typically done through a Friedel-Crafts acylation reaction, where the ethoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
The unique combination of functional groups in 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-ethoxyphenyl)ethan-1-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the known biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H20ClFN2S with a molecular weight of approximately 364.88 g/mol. The structure features a chloro-fluorophenyl moiety and an imidazole ring, which are significant in determining its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H20ClFN2S |
Molecular Weight | 364.88 g/mol |
Boiling Point | Not available |
Density | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of related imidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, a derivative demonstrated an IC50 value of 25.72 µM against MCF cell lines, indicating its ability to induce apoptosis in cancer cells .
Antibacterial Activity
The antibacterial properties of imidazole derivatives have also been extensively studied. A related compound exhibited minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial efficacy . These findings imply that the target compound may possess similar antibacterial properties.
The mechanisms through which these compounds exert their biological effects typically involve:
- Inhibition of DNA replication : This is particularly relevant for anticancer and antibacterial activities, where interference with topoisomerases can lead to cell death.
- Apoptosis induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced tumor growth in vivo .
Case Studies
- Study on Anticancer Effects : A derivative closely related to our compound was tested in vivo on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that imidazole derivatives can effectively combat cancer .
- Antibacterial Screening : A series of imidazole compounds were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased the effectiveness against resistant strains, with MIC values significantly lower than those of traditional antibiotics like ceftriaxone .
Properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2S/c1-2-26-15-8-6-14(7-9-15)12-19(25)24-11-10-23-20(24)27-13-16-17(21)4-3-5-18(16)22/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSRRQJCJUBAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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